5-Nitrobarbituric acid
Overview
Description
5-Nitrobarbituric acid is an organic compound with the molecular formula C₄H₃N₃O₅. It is a derivative of barbituric acid, characterized by the presence of a nitro group at the 5-position of the pyrimidine ring. This compound is known for its crystalline solid form and limited solubility in water, but it is soluble in organic solvents like ethanol and ether .
Mechanism of Action
Target of Action
5-Nitrobarbituric acid is primarily known as an inhibitor of the herpes simplex virus type-1 (HSV-1) . The HSV-1 is a virus that causes common infections in humans, often manifesting as cold sores or fever blisters .
Mode of Action
It is known that barbiturates, a class of drugs to which this compound belongs, generally work by enhancing the action of gamma-aminobutyric acid (gaba), a neurotransmitter that inhibits the activity of nerve cells . The nitro group in this compound could potentially add another layer of complexity to its interaction with its targets.
Pharmacokinetics
It is known that barbiturates are usually well-absorbed from the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in urine . The nitro group in this compound could potentially influence these pharmacokinetic properties.
Result of Action
The primary result of the action of this compound is the inhibition of HSV-1, leading to a decrease in the symptoms associated with HSV-1 infection . At the molecular level, this likely involves interference with the viral replication process. At the cellular level, it could prevent the formation of HSV-1-induced cytopathic effects.
Biochemical Analysis
Biochemical Properties
As a derivative of barbituric acid, it may share some biochemical properties with barbiturates, which are known to interact with various enzymes and proteins, particularly those involved in the central nervous system . Specific interactions of 5-Nitrobarbituric acid with enzymes, proteins, or other biomolecules have not been reported in the literature.
Cellular Effects
It is known that barbiturates can have significant effects on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . Whether this compound has similar effects is not clear.
Molecular Mechanism
It is known that barbiturates exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Nitrobarbituric acid can be synthesized through the nitration of barbituric acid. The process involves the addition of barbituric acid to fuming nitric acid while maintaining the temperature below 40°C. The mixture is then stirred, cooled, and filtered to obtain the nitrobarbituric acid .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the controlled addition of barbituric acid to nitric acid, followed by crystallization and purification steps to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Nitrobarbituric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Various oxidized derivatives of this compound.
Reduction: 5-Aminobarbituric acid.
Substitution: Substituted barbituric acid derivatives.
Scientific Research Applications
5-Nitrobarbituric acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: It serves as a tool for studying enzyme inhibition and protein interactions.
Medicine: Research has explored its potential as an antimicrobial and anticancer agent.
Industry: It is used in the production of dyes and pigments.
Comparison with Similar Compounds
Barbituric Acid: The parent compound without the nitro group.
5-Nitroorotic Acid: Similar structure with a nitro group at the 5-position but with different functional groups on the pyrimidine ring.
5-Nitrouracil: Another pyrimidine derivative with a nitro group at the 5-position
Uniqueness: 5-Nitrobarbituric acid is unique due to its specific nitro substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
5-nitro-1,3-diazinane-2,4,6-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O5/c8-2-1(7(11)12)3(9)6-4(10)5-2/h1H,(H2,5,6,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABICJYZKIYUWEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(=O)NC(=O)NC1=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060062 | |
Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
480-68-2 | |
Record name | 5-Nitrobarbituric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=480-68-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 5-Nitrobarbituric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480682 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-NITROBARBITURIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5071 | |
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Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-nitrobarbituric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.871 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-NITROBARBITURIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WZ923176V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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